1-(2-Ethoxyphenyl)propan-1-amine
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Overview
Description
1-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenylpropanamine, characterized by the presence of an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2-ethoxybenzylamine with a suitable alkyl halide under basic conditions. Another method includes the reduction of 1-(2-ethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)propan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
1-(2-Hydroxyphenyl)propan-1-amine: Contains a hydroxy group on the phenyl ring.
1-(2-Chlorophenyl)propan-1-amine: Features a chlorine atom on the phenyl ring.
Uniqueness: 1-(2-Ethoxyphenyl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOPRHOZPKBHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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